6,7-ジクロロキナゾリン-4(3H)-オン

概要

説明

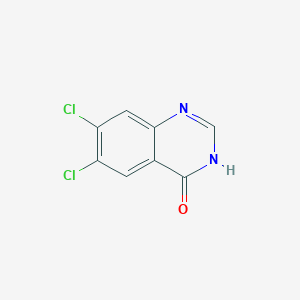

6,7-Dichloroquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of chlorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical and physical properties to this compound.

科学的研究の応用

Chemical Properties and Structure

6,7-Dichloroquinazolin-4(3H)-one features a quinazolinone core with chlorine substituents at the 6th and 7th positions. This structural modification enhances its biological activity and reactivity compared to other quinazoline derivatives. The compound's molecular formula is C8H5Cl2N2O, and it has a molecular weight of 220.04 g/mol.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 6,7-Dichloroquinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown enhanced activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. In one study, certain derivatives demonstrated IC50 values significantly lower than the positive control drug lapatinib, indicating potent anticancer properties .

2. Enzyme Inhibition

- Phosphodiesterase Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase enzymes (PDE), particularly PDE7A. In vitro studies showed that some derivatives exhibited good potency in inhibiting PDE7A compared to established inhibitors like Theophylline . This inhibition is crucial for developing treatments for inflammatory diseases.

3. Antimicrobial Properties

- Broad-spectrum Antimicrobial Activity : 6,7-Dichloroquinazolin-4(3H)-one has demonstrated significant antimicrobial properties against various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate varying degrees of antibacterial potency depending on the bacterial strain.

4. Material Science

- Synthesis of Novel Materials : The compound serves as a building block for synthesizing more complex quinazoline derivatives with potential applications in materials science, including the development of dyes and pigments.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various quinazolinone derivatives, including 6,7-Dichloroquinazolin-4(3H)-one, against MCF-7 and A2780 cell lines. The results showed that certain derivatives had IC50 values ranging from 0.14 to 3.79 µM against MCF-7 cells, significantly outperforming lapatinib .

- Inhibition of Phosphodiesterase Enzymes : In vitro studies highlighted the efficacy of synthesized derivatives in inhibiting PDE7A activity. Molecular docking studies supported these findings by illustrating the interactions between the compounds and the enzyme active sites .

準備方法

Synthetic Routes and Reaction Conditions

6,7-Dichloroquinazolin-4(3H)-one can be synthesized through various methods. One common synthetic route involves the cyclization of 2,3-dichlorobenzamide with formamide under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 2,3-dichlorobenzamide and formamide.

Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures (around 150-200°C).

Cyclization: The cyclization reaction leads to the formation of the quinazolinone ring, resulting in 6,7-dichloroquinazolin-4(3H)-one.

Industrial Production Methods

In industrial settings, the production of 6,7-dichloroquinazolin-4(3H)-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6,7-Dichloroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 6 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Products: Depending on the substituents introduced, various substituted quinazolinones can be formed.

Oxidation Products: Oxidation can lead to the formation of quinazolinone N-oxides.

Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.

作用機序

The mechanism of action of 6,7-dichloroquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine atoms can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

類似化合物との比較

6,7-Dichloroquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

4(3H)-Quinazolinone: Lacks the chlorine substituents, resulting in different chemical and biological properties.

6-Chloroquinazolin-4(3H)-one: Contains a single chlorine atom, leading to distinct reactivity and applications.

7-Chloroquinazolin-4(3H)-one: Similar to the above, with unique properties due to the position of the chlorine atom.

The presence of two chlorine atoms at the 6 and 7 positions in 6,7-dichloroquinazolin-4(3H)-one makes it unique, as it can exhibit different reactivity patterns and biological activities compared to its mono-chlorinated counterparts.

生物活性

6,7-Dichloroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its inhibitory effects on various enzymes, particularly cholinesterases and tyrosine kinases, as well as its potential applications in treating neurodegenerative diseases and cancer.

Chemical Structure and Synthesis

6,7-Dichloroquinazolin-4(3H)-one belongs to the quinazolinone family, characterized by a bicyclic structure that includes a quinazoline ring. The synthesis typically involves cyclization reactions of anthranilic acid derivatives with urea or similar reagents, resulting in high-yield products suitable for biological evaluation .

1. Cholinesterase Inhibition

One of the most notable activities of 6,7-Dichloroquinazolin-4(3H)-one is its inhibitory effect on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease (AD).

- Inhibition Potency : Recent studies have shown that derivatives of quinazolin-4(3H)-one exhibit potent inhibitory activities against BuChE with IC50 values as low as 0.52 µM for specific derivatives . This suggests a high selectivity for BuChE over AChE, making it a promising candidate for AD treatment.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 6f | 0.52 | >96 |

| 6h | 6.74 | - |

| 6j | 3.65 | - |

The kinetic studies indicated a mixed-type inhibition pattern, allowing these compounds to bind effectively to both the catalytic active site and the peripheral anionic site of the enzymes involved .

2. Tyrosine Kinase Inhibition

Another significant aspect of the biological activity of 6,7-Dichloroquinazolin-4(3H)-one is its role as an inhibitor of various tyrosine kinases. These kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy.

- Inhibitory Activity : Compounds based on quinazolin-4(3H)-one have demonstrated inhibitory effects against key kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, certain derivatives exhibited IC50 values ranging from 0.20 µM to 0.84 µM against cancer cell lines like MCF7 and A2780 .

| Kinase | Compound | IC50 (µM) |

|---|---|---|

| CDK2 | 2i | 0.20 ± 0.02 |

| HER2 | 2i | - |

| EGFR | 3i | - |

| VEGFR2 | - | - |

These findings suggest that modifications to the quinazolinone structure can enhance selectivity and potency against specific kinases.

Molecular Docking Studies

To further understand the interactions between 6,7-Dichloroquinazolin-4(3H)-one derivatives and their targets, molecular docking studies have been performed. These studies provide insights into binding affinities and interaction patterns within the active sites of cholinesterases and tyrosine kinases.

For example, docking simulations revealed that certain derivatives bind favorably to the active sites of BuChE with binding free energies ranging from -9.9 to -11.2 kcal/mol . Such data are essential for rational drug design aimed at optimizing these compounds' therapeutic profiles.

特性

IUPAC Name |

6,7-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESAHLRLKCVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289822 | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-39-0 | |

| Record name | 6958-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-DICHLOROQUINAZOLIN-4(3H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。